molecular formula C19H24N2O3 B2790551 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea CAS No. 1795435-05-0

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea

Katalognummer: B2790551
CAS-Nummer: 1795435-05-0
Molekulargewicht: 328.412
InChI-Schlüssel: ZXYNKCRSRZHEGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. Urea-based compounds are extensively investigated for their diverse biological activities and ability to interact with enzyme targets. Recent studies on structurally similar aryl-urea compounds have shown promising growth inhibition against various bacterial strains, suggesting potential as a scaffold for developing novel antimicrobial agents . Furthermore, urea derivatives are widely explored in kinase inhibitor research, as they can function as key scaffolds that modulate signaling pathways involved in proliferation and inflammatory diseases . The structure of this compound, which incorporates meta-tolyl and para-tolyl aromatic systems linked by a urea core and a hydroxyethoxy-containing chain, is designed for potential structure-activity relationship (SAR) studies. Researchers may utilize this compound in bio-screening assays, as a building block in organic synthesis, or as a standard in analytical chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14-6-8-16(9-7-14)18(24-11-10-22)13-20-19(23)21-17-5-3-4-15(2)12-17/h3-9,12,18,22H,10-11,13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYNKCRSRZHEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea typically involves the reaction of 2-(2-Hydroxyethoxy)-2-(p-tolyl)ethylamine with m-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

On an industrial scale, the production of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The hydroxyethoxy group may facilitate binding to biological macromolecules, while the urea moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Urea Derivatives

Structural Analogues from Evidence

1-(2-Hydroxyethyl)-3-phenylurea ()
  • Structure : A simpler urea derivative with a hydroxyethyl (-CH₂CH₂OH) group on one nitrogen and a phenyl group on the other.
  • Key Differences : The target compound replaces the hydroxyethyl with a larger 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl group and substitutes phenyl with m-tolyl.
  • Implications : The hydroxyethoxy chain in the target compound may improve water solubility compared to hydroxyethyl, while the m-tolyl group increases lipophilicity relative to phenyl.
1-(2-Ethoxyethyl)-3-(1-naphthyl)urea ()
  • Structure : Contains a 2-ethoxyethyl (-CH₂CH₂OCH₂CH₃) group and a bulky naphthyl substituent.
  • Key Differences : The ethoxy group lacks the hydroxyl present in the target compound’s hydroxyethoxy chain, reducing polarity. The naphthyl group is more sterically demanding than p-tolyl/m-tolyl.
  • Implications : The target compound’s hydroxyethoxy group may enhance interactions with polar biological targets, while the tolyl groups balance lipophilicity and steric hindrance.
1-Ethyl-3-(2-hydroxyethyl)urea ()
  • Structure : Features ethyl (-CH₂CH₃) and hydroxyethyl (-CH₂CH₂OH) groups.
  • Key Differences : The target compound replaces these small aliphatic groups with aromatic p-tolyl and m-tolyl substituents.

Data Table: Comparative Analysis of Urea Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (N1/N2) Key Functional Groups
Target Compound C₁₉H₂₄N₂O₃ 328.41 2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl / m-tolyl Hydroxyethoxy, methylphenyl
1-(2-Hydroxyethyl)-3-phenylurea C₉H₁₂N₂O₂ 180.20 Hydroxyethyl / phenyl Hydroxyl, phenyl
1-(2-Ethoxyethyl)-3-(1-naphthyl)urea C₁₅H₁₈N₂O₂ 258.32 Ethoxyethyl / 1-naphthyl Ethoxy, naphthyl
1-Ethyl-3-(2-hydroxyethyl)urea C₅H₁₂N₂O₂ 132.16 Ethyl / hydroxyethyl Hydroxyethyl

Research Findings and Implications

However, the presence of two methylphenyl (tolyl) groups increases lipophilicity relative to phenyl or hydroxyethyl analogues (). Predicted logP: The target compound likely has a higher logP (~2.5–3.0) than 1-(2-hydroxyethyl)-3-phenylurea (logP ~1.2) due to methylphenyl groups.

Steric and Binding Effects :

  • The m-tolyl group introduces moderate steric hindrance compared to naphthyl (), which may favor selective interactions with biological targets.
  • Aromatic substituents (p-tolyl, m-tolyl) enable π-π stacking and hydrophobic interactions, critical for receptor binding in drug design.

Synthetic Complexity :

  • The target compound’s branched hydroxyethoxy-p-tolyl-ethyl chain likely requires multi-step synthesis compared to simpler analogues (e.g., ).

Biologische Aktivität

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea, also known by its CAS number 1795435-05-0, is an organic compound belonging to the class of ureas. It is characterized by the presence of hydroxyethoxy and tolyl groups, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular structure of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea can be represented as follows:

  • Molecular Formula : C16H22N2O3
  • Molecular Weight : 290.36 g/mol

The compound features a urea moiety that is crucial for its biological interactions. The hydroxyethoxy group may enhance solubility and facilitate interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyethoxy group facilitates binding to proteins, while the urea moiety can form hydrogen bonds with active sites on enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus : Exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 μM.
  • Escherichia coli : Showed an MIC of 100 μg/mL.

The compound's mechanism involves inhibition of protein synthesis and disruption of nucleic acid production pathways, similar to other known antimicrobial agents .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on cancer cell lines, demonstrating potential cytotoxicity through apoptosis induction. The specific molecular pathways involved are still under investigation, but early results indicate a promising avenue for further research in cancer therapeutics.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea:

  • Antibiofilm Activity : Research on similar Schiff base compounds has shown that structural modifications can enhance antibiofilm activity against pathogenic bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of hydroxy groups has been linked to improved efficacy in biofilm inhibition .
  • Comparative Analysis : A study comparing various urea derivatives highlighted that compounds with electron-donating groups exhibited better antimicrobial activity. This suggests that the hydroxyethoxy group in our compound could enhance its biological effects compared to structurally similar compounds without such substituents .

Summary of Findings

Biological ActivityObserved EffectsReference
AntimicrobialMIC against S. aureus: 62.5 μM
MIC against E. coli: 100 μg/mL
AnticancerInduction of apoptosis in cancer cellsOngoing studies
AntibiofilmPotential inhibition against MRSA

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(m-tolyl)urea, and how can reaction efficiency be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a substituted isocyanate with an amine precursor. For example:

  • Step 1 : Prepare the p-tolyl-substituted ethylamine intermediate via nucleophilic substitution or reductive amination.
  • Step 2 : Introduce the 2-hydroxyethoxy group using ethylene oxide or a protected glycol derivative under basic conditions.
  • Step 3 : React the intermediate with m-tolyl isocyanate to form the urea linkage.
    • Optimization : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for urea formation). Use catalysts like DBU for improved yields .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a water/acetonitrile mobile phase to assess purity (>95% target peak area).
  • NMR : Confirm the presence of the urea carbonyl (δ ~155–160 ppm in 13C^{13}\text{C}), m-tolyl aromatic protons (δ ~6.8–7.2 ppm in 1H^{1}\text{H}), and hydroxyethoxy protons (δ ~3.6–4.0 ppm) .
  • HRMS : Verify molecular ion ([M+H]+^+) and fragmentation patterns consistent with the structure .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Assays :

  • Cancer Research : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (IC50_{50} determination).
  • Enzyme Inhibition : Test interactions with kinases or phosphatases using fluorescence-based enzymatic assays .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can conflicting solubility and stability data be resolved for this compound?

  • Contradiction Analysis :

  • Solubility : Use shake-flask method in buffered solutions (pH 1–10) to map pH-dependent solubility. Compare with computational predictions (e.g., COSMO-RS).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis of urea to amines) .
    • Mitigation : Formulate with cyclodextrins or lipid-based nanoparticles to enhance aqueous stability .

Q. What computational tools can predict its binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like EGFR or PPAR-γ. Validate with MD simulations (GROMACS) to assess binding stability.
  • QSAR : Train models on urea derivatives with known activities to correlate substituent effects (e.g., p-tolyl hydrophobicity, hydroxyethoxy polarity) with bioactivity .

Q. How does the crystalline structure influence its physicochemical properties?

  • Crystallography : Obtain single-crystal X-ray data to determine hydrogen-bonding patterns (urea carbonyl to NH groups) and packing efficiency. Compare with similar urea derivatives (e.g., 1-(2-chlorophenyl)-3-(p-tolyl)urea, which forms dimeric H-bond networks) .
  • Impact : Crystalline vs. amorphous forms may affect dissolution rate and bioavailability. Use DSC/TGA to analyze thermal behavior and polymorph transitions .

Key Research Recommendations

  • Prioritize metabolite identification using LC-MS/MS to assess in vivo stability .
  • Explore synergistic effects with existing chemotherapeutics (e.g., cisplatin) in combinatorial assays .
  • Submit crystallographic data to the Cambridge Structural Database to aid SAR studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.